molecular formula C11H11BrO3 B8273222 Ethyl 3-bromo-4-(vinyloxy)benzoate

Ethyl 3-bromo-4-(vinyloxy)benzoate

Cat. No. B8273222
M. Wt: 271.11 g/mol
InChI Key: HYRKBROZPOGOMO-UHFFFAOYSA-N
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Patent
US08318783B2

Procedure details

To a toluene (8 mL) solution of [IrCl(cod)]2 (54 mg, 0.08 mmol) and sodium carbonate (506 mg, 4.8 mmol) was added ethyl 3-bromo-4-hydroxybenzoate (CAS 37470-58-9) (1.95 g, 7.96 mmol) followed by vinyl acetate (1.5 mL, 15.9 mmol) under argon. The mixture was stirred at 100° C. for 2 hours. The mixture was cooled to room temperature, quenched with wet ether. Solid was filtered off and washed with ether. Column chromatography (3% ethyl acetate/hexane) gave ethyl 3-bromo-4-(vinyloxy)benzoate (1.77 g, 79%) as a yellow oil.
Quantity
1.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
[IrCl(cod)]2
Quantity
54 mg
Type
reactant
Reaction Step Two
Quantity
506 mg
Type
reactant
Reaction Step Two
Quantity
1.95 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].[Br:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][C:18]=1[OH:19])[C:11]([O:13][CH2:14][CH3:15])=[O:12].[C:20](OC=C)(=O)[CH3:21]>C1(C)C=CC=CC=1>[Br:7][C:8]1[CH:9]=[C:10]([CH:16]=[CH:17][C:18]=1[O:19][CH:20]=[CH2:21])[C:11]([O:13][CH2:14][CH3:15])=[O:12] |f:0.1.2|

Inputs

Step One
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Two
Name
[IrCl(cod)]2
Quantity
54 mg
Type
reactant
Smiles
Name
Quantity
506 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1.95 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C=CC1O
Name
Quantity
8 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 100° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with wet ether
FILTRATION
Type
FILTRATION
Details
Solid was filtered off
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OCC)C=CC1OC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.77 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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